molecular formula C7H12N4S B12984670 1-(1,3,4-Thiadiazol-2-yl)-1,4-diazepane

1-(1,3,4-Thiadiazol-2-yl)-1,4-diazepane

Cat. No.: B12984670
M. Wt: 184.26 g/mol
InChI Key: VLNXLLMQLDOFLA-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains both a diazepane ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-diazepan-1-yl)-1,3,4-thiadiazole typically involves the reaction of 1,4-diazepane with a thiadiazole precursor. One common method is the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of 1,4-diazepane with thiosemicarbazide followed by cyclization can yield the desired compound. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of 2-(1,4-diazepan-1-yl)-1,3,4-thiadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the diazepane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Substitution: Formation of N-alkylated diazepane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its activity against certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: A similar compound with a diazepane ring but without the thiadiazole moiety.

    1,3,4-Thiadiazole: A compound with a thiadiazole ring but without the diazepane moiety.

    2-(1,4-Diazepan-1-yl)benzonitrile: A compound with a diazepane ring and a benzonitrile group.

Uniqueness

2-(1,4-Diazepan-1-yl)-1,3,4-thiadiazole is unique due to the combination of the diazepane and thiadiazole rings in its structure This combination imparts specific chemical and biological properties that are not present in the individual components

Properties

Molecular Formula

C7H12N4S

Molecular Weight

184.26 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-1,3,4-thiadiazole

InChI

InChI=1S/C7H12N4S/c1-2-8-3-5-11(4-1)7-10-9-6-12-7/h6,8H,1-5H2

InChI Key

VLNXLLMQLDOFLA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NN=CS2

Origin of Product

United States

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